REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:7])[CH2:4][CH2:5][OH:6].Br[CH2:9][C:10]([O:12][CH3:13])=[O:11].C[O-].[Na+].Cl>CO.C(OCC)(=O)C.CO>[OH:6][CH2:5][CH2:4][CH2:3][O:7][CH2:9][C:10]([O:12][CH3:13])=[O:11] |f:0.1,4.5,8.9|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
144.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
44.4 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ethyl acetate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
ADDITION
|
Details
|
Thereto was dropwise added, at 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to remove sodium bromide
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by silica gel column chromatography (developing solvent=ethyl acetate / methanol=19/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCOCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |